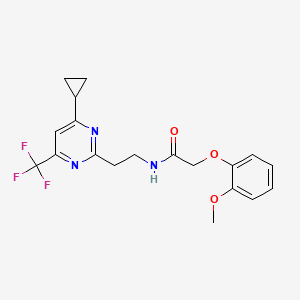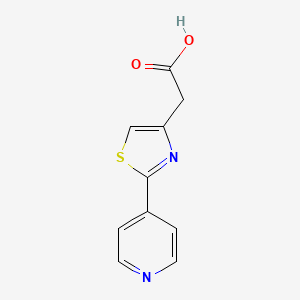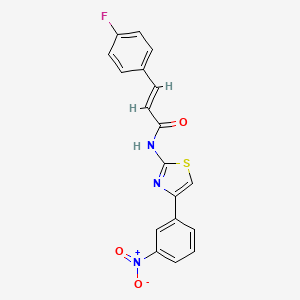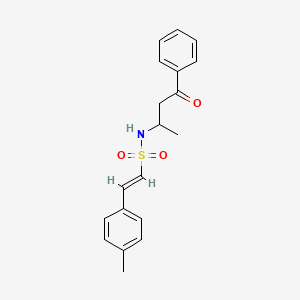
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 4-phenyl-2-butanone.
Formation of the Ethene Backbone: A Wittig reaction is employed to form the ethene backbone. This involves the reaction of 4-methylbenzaldehyde with a phosphonium ylide derived from 4-phenyl-2-butanone.
Sulfonamide Formation: The resulting (E)-2-(4-Methylphenyl)ethene is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. Research is ongoing to explore its potential as a drug candidate for treating bacterial infections and other diseases.
Industry
In the materials science field, this compound can be used to create polymers with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The biological activity of (E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is primarily due to its ability to inhibit enzymes by mimicking the structure of natural substrates. The sulfonamide group interacts with the active site of enzymes, blocking their activity and leading to antibacterial effects. The compound may also interact with other molecular targets, such as receptors and ion channels, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
N-(4-Methylphenyl)sulfonamide: Lacks the ethene and butanone moieties but shares the sulfonamide group.
Uniqueness
(E)-2-(4-Methylphenyl)-N-(4-oxo-4-phenylbutan-2-YL)ethenesulfonamide is unique due to its combination of an ethene backbone and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler sulfonamides in terms of versatility and potential efficacy.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(4-oxo-4-phenylbutan-2-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-8-10-17(11-9-15)12-13-24(22,23)20-16(2)14-19(21)18-6-4-3-5-7-18/h3-13,16,20H,14H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBXWVNPKJOKB-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
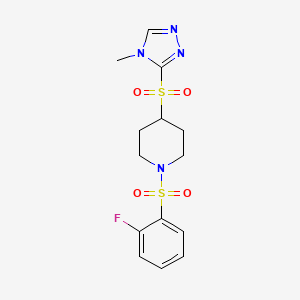
![Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate](/img/structure/B2983878.png)
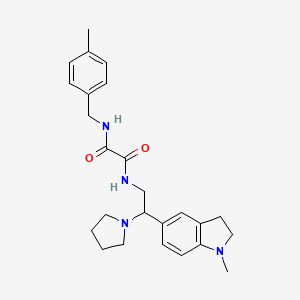
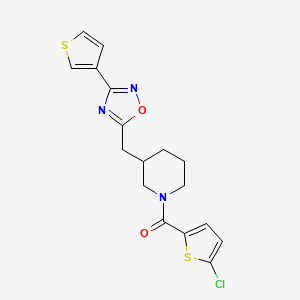

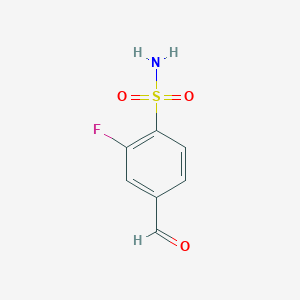
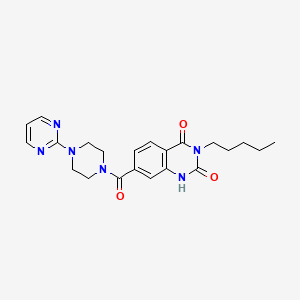
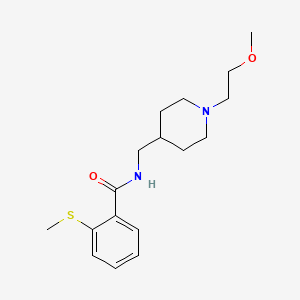
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]thiomorpholine](/img/structure/B2983890.png)
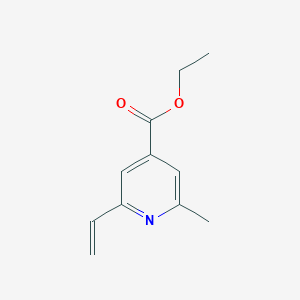
![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)
